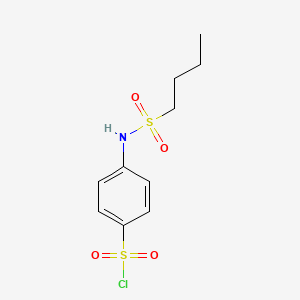

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-(butylsulfonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSFHDRQHLTCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with butane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Substitution: Formation of sulfonamide, sulfonate esters, and sulfonate thioesters

Reduction: Formation of sulfonamide

Oxidation: Formation of sulfonic acids

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can undergo substitution reactions with nucleophiles such as amines, alcohols, and thiols, facilitating the formation of sulfonamide derivatives and other complex molecules.

Biological Applications

In biological research, 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is utilized to modify biomolecules for studying biological processes. Specifically, it acts as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria. By mimicking the natural substrate, it competes for binding at the enzyme's active site, effectively inhibiting bacterial growth by disrupting nucleotide production.

Pharmaceutical Development

The compound plays a role in pharmaceutical development , particularly as a precursor for creating novel drug candidates. Its ability to inhibit key biological pathways makes it a candidate for developing antibiotics or other therapeutics targeting bacterial infections .

Case Study 1: Inhibition of Bacterial Growth

A study demonstrated that derivatives of sulfonamides, including 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride, effectively inhibited the growth of various bacterial strains by targeting folic acid synthesis. The inhibition mechanism was characterized through kinetic studies that confirmed its role as a competitive inhibitor .

Case Study 2: Synthesis of Drug Candidates

Research highlighted the use of this compound in synthesizing potent HIV protease inhibitors. By incorporating sulfonamide structures into drug designs, researchers achieved improved binding affinities and selectivity against resistant viral strains. This illustrates the compound's utility in medicinal chemistry for developing antiviral therapies .

Mecanismo De Acción

The mechanism of action of 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules . The sulfonamide group also plays a role in the compound’s interactions with biological targets, such as enzymes and receptors .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Key Observations:

Alkyl Chain Length: The butane sulfonamido group in the target compound provides enhanced lipophilicity compared to its propane analogue (297.78 g/mol vs.

Electronic Effects : The trifluoromethyl (–CF₃) substituent in 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 175205-54-6) increases electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles like amines .

Synthetic Efficiency : Derivatives with biphenylmethoxy substituents (e.g., Compound 40 in ) achieve yields up to 98%, attributed to steric stabilization during synthesis .

Physicochemical and Reactivity Differences

- Solubility : The butane sulfonamido derivative exhibits lower aqueous solubility than its propane counterpart due to increased hydrophobicity.

- Thermal Stability: Compounds with aryloxy groups (e.g., 4-(Quinolin-8-ylmethoxy)benzene-1-sulfonyl chloride) demonstrate higher thermal stability (>200°C) compared to aliphatic derivatives .

Actividad Biológica

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonamide functional groups, which have been shown to interact with various biological targets, influencing physiological processes such as blood pressure regulation and enzyme inhibition.

- Molecular Formula : C₉H₁₃ClN₃O₃S₂

- Molecular Weight : 299.3 g/mol

- CAS Number : 860243-18-1

The biological activity of sulfonamides, including 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride, often involves their interaction with calcium channels and other protein targets. Research indicates that these compounds can modulate the activity of calcium channels, leading to changes in vascular resistance and perfusion pressure, which are critical in cardiovascular health .

1. Cardiovascular Effects

A study examining the effects of various benzenesulfonamide derivatives on perfusion pressure demonstrated that 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride could potentially lower coronary resistance. This was evidenced by a significant decrease in perfusion pressure when tested against control conditions .

Table 1: Effects on Coronary Resistance

| Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|

| Control | - | Baseline |

| 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride | 0.001 | Decreased |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 | Moderate |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |

2. Enzyme Inhibition

Sulfonamides have been identified as potential enzyme inhibitors, particularly in the context of metabolic pathways involving carbonic anhydrases and other enzymes. The binding affinity of these compounds to specific enzymes can lead to altered metabolic rates and physiological responses.

Study on Calcium Channel Interaction

In a theoretical-experimental study, the interaction of sulfonamide derivatives with calcium channels was evaluated using molecular docking techniques. The results suggested that compounds like 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride could inhibit calcium channel activity, thereby influencing vascular tone and blood pressure regulation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies using computational models indicated that the compound exhibits favorable absorption characteristics but may also present toxicity risks at higher concentrations. Theoretical evaluations suggested a half-life of approximately 0.257 hours and low clearance rates, indicating potential accumulation in biological systems .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (T₁/₂) | 0.257 hours |

| Clearance (CL) | 1.127 ml/min/kg |

| Volume Distribution (VD) | 1.887 ml/min |

Q & A

Q. What are the common synthetic routes for preparing 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonation and subsequent chlorination. A general approach includes reacting a benzene derivative (e.g., 4-aminobenzenesulfonic acid) with butane-1-sulfonyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection : Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group .

- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions, such as premature hydrolysis or dimerization.

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. How can the purity and stability of this compound be optimized during storage?

- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers to prevent moisture absorption and thermal decomposition .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) identifies degradation products like sulfonic acids formed via hydrolysis .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Look for peaks at ~1200 cm⁻¹ (S=O stretching) and ~750 cm⁻¹ (C-Cl stretching) .

- NMR Analysis :

Advanced Research Questions

Q. How do pH and solvent polarity influence the hydrolysis kinetics of the sulfonyl chloride group?

Hydrolysis proceeds via nucleophilic attack by water, with rate dependence on:

- pH : Acidic conditions (pH < 3) slow hydrolysis by protonating nucleophiles. Alkaline conditions (pH > 10) accelerate it via hydroxide ion attack .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the sulfonyl chloride, while protic solvents (e.g., water) promote hydrolysis. Kinetic studies using UV-Vis spectroscopy reveal a half-life of ~2 hours in aqueous ethanol (1:1 v/v) at 25°C .

Q. What strategies resolve contradictory data in nucleophilic substitution reactions with amines or alcohols?

- Competitive Reactivity : Amines (e.g., aniline) react faster than alcohols due to higher nucleophilicity. Steric hindrance in bulky amines (e.g., tert-butylamine) reduces reaction yields, necessitating excess reagent .

- Byproduct Analysis : LC-MS identifies sulfonamide derivatives and disubstituted products. Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to nucleophile) minimizes side reactions .

Q. How is this compound applied in medicinal chemistry for protein modification or drug discovery?

- Protein Labeling : The sulfonyl chloride reacts with lysine residues under mild buffered conditions (pH 7.4, 4°C) to introduce probes (e.g., fluorophores) for structural studies .

- Library Synthesis : It serves as a scaffold for sulfonamide-based inhibitors. For example, derivatives show activity against Mycobacterium tuberculosis (IC₅₀ ~5 µM) in H37Rv strain assays .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.